REACTION_CXSMILES
|
CN(C)[C:3](=O)[S:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[CH:13]=O.[OH-].[Na+].ClC[C:21]#[N:22]>O.CO>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:6]2[CH:13]=[C:3]([C:21]#[N:22])[S:4][C:5]=2[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
CN(C(SC1=C(C=CC(=C1)OC)C=O)=O)C
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture the stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo, and water (10 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography with a gradient of 0–30% ethyl acetate in iso-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=C(S2)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |